5-Aminoimidazole-4-carboxamide

Description

Contextualization within Cellular Metabolism

The significance of AICA is deeply rooted in its central position within fundamental metabolic processes. As an endogenous compound, it is part of a highly conserved pathway essential for the synthesis of purines, which are vital for all living organisms. nih.govhmdb.cafoodb.ca

Role as an Intermediate in Purine (B94841) De Novo Biosynthesis Pathway

AICA's primary role in cellular metabolism is as a precursor to its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also known as ZMP. nih.govresearchgate.net AICAR is a critical intermediate in the de novo synthesis of purine nucleotides, a pathway that builds purines from simpler molecules. nih.govresearchgate.net This pathway is responsible for producing inosine (B1671953) monophosphate (IMP), which is the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of DNA and RNA. nih.govmdpi.com

The synthesis of AICAR occurs from succinyl-AICAR (SAICAR) and is catalyzed by the enzyme adenylosuccinate lyase (ASL). nih.gov Subsequently, AICAR is converted to IMP in two final steps catalyzed by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC). nih.govmdpi.com This pathway is not only central to genetic material synthesis but is also linked to the histidine biosynthesis pathway in microorganisms, which can also produce AICAR as a byproduct. researchgate.netplos.org

Intermediates and Related Compounds (e.g., ZMP, ZTP, SAICAR)

The metabolic journey of AICA involves several crucial related compounds that are integral to the purine biosynthesis pathway and cellular regulation.

ZMP (AICAR Monophosphate): The ribonucleoside of AICA is phosphorylated within the cell by adenosine kinase to form this compound ribonucleotide (ZMP), also commonly referred to as AICAR. nih.govnih.govphysiology.org ZMP is the direct intermediate in the purine synthesis pathway. nih.gov It is also known for its role as an AMP analog, capable of activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. physiology.orgresearchgate.net

SAICAR: (S)-2-[5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate, or SAICAR, is the immediate precursor to ZMP in the de novo purine pathway. nih.govhmdb.ca It is formed from 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (CAIR) and L-aspartate by the enzyme SAICAR synthetase. wikipedia.orgebi.ac.uk The accumulation of SAICAR has been noted in certain metabolic conditions and can stimulate pyruvate (B1213749) kinase isoform M2 (PKM2), promoting cell survival under glucose-limited conditions. medchemexpress.comcaymanchem.com

ZTP: In certain cellular states, ZMP can be further phosphorylated to its triphosphate form, ZTP (5-amino 4-imidazole carboxamide riboside 5'-triphosphate). pnas.org ZTP was proposed to be an "alarmone," a signaling molecule that indicates a deficiency in 10-formyl-tetrahydrofolate, a cofactor required for the later steps in purine synthesis. nih.gov High levels of ZTP have been detected in erythrocytes from individuals with Lesch-Nyhan disease. pnas.org

Endogenous Occurrence and Physiological Significance

AICA and its derivatives are naturally occurring, endogenous molecules found in all living organisms, from bacteria to humans. nih.govhmdb.caresearchgate.net Their presence is fundamental for cellular growth and proliferation due to their role in synthesizing the purine nucleotides required for DNA, RNA, and energy-carrying molecules like ATP. ebi.ac.uk

Physiologically, the levels of these intermediates are tightly regulated. However, in certain metabolic diseases, such as Lesch-Nyhan syndrome, a deficiency in the purine salvage pathway leads to an acceleration of the de novo synthesis pathway. mdpi.comnih.gov This results in the accumulation of ZMP and its derivatives, such as the dephosphorylated riboside (AICAr), which can be detected at high levels in the urine and cerebrospinal fluid of patients. nih.govpnas.org The accumulation of these compounds is a key biochemical indicator of such disorders. pnas.org Furthermore, the endogenous peptide MOTS-c has been shown to promote an increase in AICAR levels, which in turn activates the AMPK signaling pathway to help maintain glucose homeostasis. frontiersin.org

Historical Context and Emergence in Research

The ribonucleoside of AICA, known as acadesine (B1665397) or AICAR, was first used clinically in the 1980s to help preserve blood flow to the heart during surgical procedures. wikipedia.org However, its significance in cellular research surged following the discovery in the early 1990s that its phosphorylated form, ZMP, could activate AMP-activated protein kinase (AMPK). nih.gov In 1995, it was proposed as a tool to activate AMPK in intact cells, allowing researchers to probe the numerous signaling pathways regulated by this master energy sensor. nih.gov This discovery established AICAR as a valuable experimental compound. The massive and sustained interest in the molecule is highlighted by the fact that the vast majority of scientific publications on it have appeared in recent decades. nih.govresearchgate.net

Research Significance and Scope of Investigation

The discovery of AICAR's ability to activate AMPK has made it a cornerstone of metabolic research. researchgate.net It is widely used as a pharmacological tool to simulate a state of energy stress, as its phosphorylated form, ZMP, mimics the effects of AMP. physiology.orgmdpi.com This allows for the investigation of metabolic pathways associated with AMPK activation, such as the inhibition of fatty acid synthesis and the stimulation of glucose uptake and fatty acid oxidation. nih.govaacrjournals.org

The scope of investigation is broad, covering its potential applications in studying conditions like diabetes, cardiovascular diseases, and cancer. wikipedia.orgresearchgate.net Research has shown that AICAR can inhibit the growth of various cancer cell lines and induce differentiation in stem cells. arvojournals.orgstemcell.complos.org Its role as an intermediate in purine synthesis also makes it a subject of interest in oncology, as many cancer cells rely heavily on the de novo pathway for the nucleotides needed for their rapid proliferation. wikipedia.orgaacrjournals.org The study of how AICA and its derivatives function provides critical insights into fundamental cellular processes and potential avenues for therapeutic development. researchgate.net

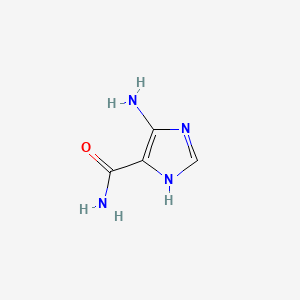

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways

De Novo Purine (B94841) Biosynthesis Pathway Involvement

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that constructs purine nucleotides from basic molecular precursors. AICAR appears late in this sequence, serving as the immediate precursor to the first fully formed purine nucleotide, inosine (B1671953) monophosphate (IMP).

The formation and consumption of AICAR within the de novo purine pathway are governed by two critical enzymes.

First, the compound 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) is synthesized from succinyl-AICAR (SAICAR) by the enzyme Adenylosuccinate Lyase (ADSL) . nih.govnih.gov This reaction is a reversible cleavage that releases fumarate. aacrjournals.org ADSL is a bifunctional enzyme, also participating in the purine nucleotide cycle where it converts adenylosuccinate to adenosine (B11128) monophosphate (AMP). nih.govnih.gov A deficiency in ADSL leads to the accumulation of its substrates, SAICAR and succinyladenosine (B8144472) (S-Ado), in bodily fluids. nih.govnih.gov

Following its synthesis, AICAR is metabolized in two subsequent steps, both of which are catalyzed by a single bifunctional enzyme known as This compound (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) . mdpi.commicrobialcell.comcapes.gov.br

Transformylase Activity : The transformylase domain of ATIC first transfers a formyl group from 10-formyltetrahydrofolate to AICAR, producing an intermediate compound called 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). mdpi.comcapes.gov.br

Cyclohydrolase Activity : The IMP cyclohydrolase domain of ATIC then catalyzes a ring-closure reaction, converting FAICAR into inosine monophosphate (IMP), the parent purine nucleotide from which both AMP and guanosine (B1672433) monophosphate (GMP) are derived. mdpi.comcapes.gov.brjst.go.jp

This two-step conversion is the final stage of the de novo purine synthesis pathway. microbialcell.com

Table 1: Key Enzymes in AICAR Metabolism in De Novo Purine Synthesis

| Enzyme Name | Abbreviation | Precursor(s) | Product(s) | Function |

| Adenylosuccinate Lyase | ADSL | SAICAR | AICAR, Fumarate | Catalyzes the conversion of SAICAR to AICAR. nih.govaacrjournals.orgnih.gov |

| This compound ribonucleotide formyltransferase/IMP cyclohydrolase | ATIC | AICAR, FAICAR | FAICAR, IMP | A bifunctional enzyme that catalyzes the final two steps in de novo purine synthesis. mdpi.comcapes.gov.brjst.go.jp |

The de novo purine biosynthesis pathway is tightly regulated to maintain appropriate levels of purine nucleotides. The primary mode of regulation is feedback inhibition, where the final products of the pathway allosterically inhibit enzymes at the beginning of the sequence. frontiersin.orgnih.gov Purine nucleotides such as AMP and GMP provide negative feedback for the synthesis of phosphoribosyl pyrophosphate (PRPP) and inhibit the pathway's rate-limiting first enzyme, phosphoribosyl pyrophosphate amidotransferase (PPAT).

In addition to this overarching regulation, AICAR itself can exert feedback control. Studies have shown that AICAR can inhibit the enzyme that produces it, Adenylosuccinate Lyase (ASL), creating a local regulatory loop. nih.gov This feedback mechanism helps to prevent the excessive accumulation of AICAR.

Precursor Compounds and Enzymatic Conversions (e.g., from SAICAR by Adenylosuccinate Lyase (ASL), to IMP by ATIC)

Interconnections with Other Metabolic Pathways

AICAR's position in metabolism extends beyond purine synthesis, creating crucial links to other biosynthetic routes.

A significant metabolic intersection exists between purine and histidine biosynthesis. AICAR is not only an intermediate in the purine pathway but is also generated as a byproduct during the synthesis of the amino acid histidine. In the histidine pathway, AICAR is formed from N'-((5'-phosphoribulosyl) formimino)-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR). However, it does not proceed further in histidine anabolism. Instead, this AICAR is recycled directly back into the purine pathway, where it is used by the enzyme ATIC to produce IMP. This connection highlights the metabolic economy of the cell, ensuring that valuable intermediates are not wasted. This crosstalk also means that the regulation of the two pathways is interconnected. capes.gov.br

The synthesis of purines and pyrimidines is interconnected, partly through the shared precursor PRPP. The accumulation of AICAR's dephosphorylated riboside form, known as acadesine (B1665397) or AICAr, has been shown to impact pyrimidine (B1678525) metabolism. nih.govmdpi.com High levels of AICAr can lead to pyrimidine starvation by inhibiting the enzyme UMP synthase. nih.govaacrjournals.orgmdpi.com This inhibition is not direct but is thought to occur due to the depletion of the cellular pool of PRPP, a necessary substrate for UMP synthase to convert orotate (B1227488) to UMP. nih.gov This leads to an accumulation of orotate and a decrease in pyrimidine metabolites, which can induce S-phase cell cycle arrest and apoptosis in some cancer cells. nih.govnih.govnih.gov This interaction demonstrates a significant, AMPK-independent effect of AICAR on nucleotide metabolism. nih.govnih.gov

Histidine Biosynthesis Interplay

Physiological Regulation and Accumulation

Under normal physiological conditions, the concentration of AICAR is kept low due to the efficient action of the ATIC enzyme. However, under certain pathological or genetic conditions, AICAR and its derivatives can accumulate to high levels.

Genetic defects in the enzymes responsible for its metabolism are a primary cause of accumulation.

ATIC Deficiency : A rare autosomal recessive disorder caused by mutations in the ATIC gene impairs the final two steps of purine synthesis. capes.gov.br This leads to the massive accumulation and excretion of AICAR and its riboside form (AICA-riboside) in erythrocytes, fibroblasts, and urine. capes.gov.br Patients with this condition, known as AICA-ribosiduria, often present with severe neurological impairments. capes.gov.br

Adenylosuccinate Lyase (ADSL) Deficiency : This genetic disorder blocks the production of AICAR from SAICAR. nih.govnih.gov Consequently, the substrates of ADSL, SAICAR and S-AMP, accumulate and are found in high concentrations in body fluids. nih.govnih.gov

Accumulation of AICAR derivatives is also a hallmark of Lesch-Nyhan disease , a disorder of the purine salvage pathway caused by a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In these patients, particularly when cultured with physiological levels of folic acid, fibroblasts show a significant accumulation of ZMP (AICAR) and a depletion of ATP. High levels of AICA and its riboside (AICAr) are found in the urine and cerebrospinal fluid of these patients.

In microorganisms like yeast, the intracellular accumulation of AICAR can be toxic, leading to histidine auxotrophy and, at higher concentrations, growth arrest. nih.gov

Table 2: Conditions Associated with AICAR Accumulation

| Condition | Defective Enzyme/Pathway | Accumulated Metabolite(s) |

| ATIC Deficiency | ATIC (bifunctional enzyme) | AICAR (ZMP), AICA-riboside |

| Adenylosuccinate Lyase Deficiency | Adenylosuccinate Lyase (ADSL) | SAICAR, Succinyladenosine (S-Ado) |

| Lesch-Nyhan Disease | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | AICAR (ZMP), AICA-riboside, AICA |

| Experimental (Yeast) | Genetic manipulation of purine/histidine pathways | AICAR |

Accumulation in Specific Organisms and Metabolic Conditions (e.g., Yeast, Lesch-Nyhan Syndrome)

The accumulation of this compound ribonucleotide (AICAR), also known as ZMP, is a notable event in various organisms and metabolic disorders. mdpi.com AICAR is a naturally occurring intermediate in the de novo synthesis of purines, a pathway present in virtually all organisms. researchgate.netnih.gov

Yeast (Saccharomyces cerevisiae): Yeast serves as a valuable model organism for studying the effects of AICAR accumulation. mdpi.com In yeast, AICAR is not only an intermediate in purine synthesis but also a byproduct of the histidine biosynthesis pathway. researchgate.netmdpi.com While moderate levels of AICAR have physiological regulatory roles, its massive accumulation can be detrimental. researchgate.net Intracellular concentrations in the millimolar range can lead to auxotrophy for histidine and methionine and can ultimately cause growth arrest at very high levels (10-15 mM). researchgate.netmdpi.com These toxic effects are associated with the phosphorylated form (AICAR), as the accumulation of its dephosphorylated riboside form (AICA riboside or AICAr) does not produce the same negative impacts on growth or metabolism. researchgate.net The nicotinamide (B372718) riboside transporter, Nrt1, has been identified as the primary transporter of AICAr in yeast under standard conditions. nih.govnih.gov

Lesch-Nyhan Syndrome: Lesch-Nyhan Syndrome is an X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is crucial for the purine salvage pathway. mdpi.comnih.gov This deficiency leads to a diminished salvage pathway activity and a compensatory acceleration of the de novo purine synthesis pathway. mdpi.comorpha.net A direct consequence is the significant accumulation of AICAR (ZMP). mdpi.commdpi.com

Recent studies have highlighted that this accumulation is particularly evident under physiological levels of folic acid. In cultured fibroblasts from Lesch-Nyhan patients, low folic acid levels induce ZMP accumulation and subsequent ATP depletion. pnas.orgresearchgate.net This finding is significant because the conversion of AICAR to the next intermediate in the purine pathway, inosine monophosphate (IMP), is dependent on a folate-requiring enzyme, ATIC. researchgate.net

The accumulation of ZMP and its derivatives, such as AICA riboside (AICAr), is considered a potential contributor to the severe neurological symptoms of the disease. mdpi.comorpha.netnih.gov High levels of Z-nucleotide derivatives (AICAr and AICA) are found in the urine of patients with Lesch-Nyhan disease and its variants. pnas.orguab.cat Crucially, AICAr is present in the cerebrospinal fluid of these patients but not in healthy individuals, suggesting its accumulation within the central nervous system may play a role in the observed neurobehavioral abnormalities. orpha.netpnas.orguab.cat

| Condition | Organism/Cell Type | Mechanism | Key Findings | References |

|---|---|---|---|---|

| High-level Exposure | Yeast (S. cerevisiae) | Exogenous administration or genetic manipulation leading to overproduction. | Massive accumulation leads to histidine auxotrophy and growth arrest. | researchgate.netmdpi.com |

| Lesch-Nyhan Syndrome | Human | Deficiency of HPRT enzyme in the purine salvage pathway causes acceleration of de novo purine synthesis. | Significant accumulation of ZMP (AICAR) and its derivatives (AICAr) in erythrocytes, urine, and cerebrospinal fluid. | mdpi.comorpha.netpnas.orguab.cat |

| Physiological Folic Acid Levels | Lesch-Nyhan Disease Fibroblasts | Reduced activity of the folate-dependent enzyme ATIC, which metabolizes AICAR. | Induces ZMP accumulation and ATP depletion. | pnas.orgresearchgate.net |

| ATIC Deficiency | Human | Genetic deficiency of the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC). | Leads to dramatic accumulation of AICAR in erythrocytes, associated with severe neurological defects. | mdpi.commedicoverhospitals.in |

Role in Cellular Energy Homeostasis

This compound and its derivatives play a crucial role in cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). fiveable.me AMPK acts as a cellular energy sensor, being activated during states of low energy (high AMP:ATP ratio) to restore energy balance by switching on catabolic, ATP-producing pathways and switching off anabolic, ATP-consuming pathways. portlandpress.comjneurosci.org

The cell-permeable form, this compound riboside (AICAr or acadesine), is taken up by cells via adenosine transporters. mdpi.com Once inside the cell, it is phosphorylated by adenosine kinase to its active monophosphate form, AICAR (ZMP). mdpi.comphysiology.org AICAR is an analog of adenosine monophosphate (AMP) and mimics its effects on the AMPK system. physiology.org It allosterically activates AMPK, promotes its phosphorylation by upstream kinases like LKB1, and protects it from dephosphorylation, leading to sustained activation. mdpi.com

This activation of AMPK by AICAR has several downstream metabolic consequences aimed at preserving cellular energy levels:

Increased Glucose Uptake and Fatty Acid Oxidation: In skeletal muscle, AICAR-induced AMPK activation leads to increased glucose uptake and a higher rate of fatty acid oxidation. physiology.orgdiabetesjournals.org This provides the cell with more fuel for ATP production.

Inhibition of Anabolic Processes: AMPK activation suppresses energy-consuming processes like protein synthesis through the downregulation of the mTOR signaling pathway. mdpi.com

Regulation of Lactate (B86563) Production: In Sertoli cells, AICAR treatment increases the production of lactate, a key nutrient for developing germ cells, by stimulating glucose uptake and modulating the expression of glucose and monocarboxylate transporters. nih.gov

However, it is important to note that at high concentrations, AICAR can have AMPK-independent effects. For instance, high levels of ZMP can directly inhibit mitochondrial respiration at complex I, and the accumulation of AICAR can lead to ATP depletion, complicating the interpretation of its effects solely as an AMPK activator. mdpi.comportlandpress.com

| Derivative | Mechanism of Action | Metabolic Effect | Model System | References |

|---|---|---|---|---|

| AICAr (Acadesine) | Cellular uptake and phosphorylation to AICAR (ZMP). | Initiates the cascade for AMPK activation. | Various, including rat skeletal muscle, hepatocytes. | mdpi.comphysiology.orgdiabetesjournals.org |

| AICAR (ZMP) | Allosteric activator of AMP-activated protein kinase (AMPK), mimicking AMP. | Increases glucose uptake, enhances fatty acid oxidation, inhibits protein synthesis. | Rat skeletal muscle, hepatocytes, cancer cell lines. | mdpi.comfiveable.mephysiology.orgnih.gov |

| AICAR (ZMP) | Direct inhibition of respiratory chain complex I (at high concentrations). | Inhibits mitochondrial oxidative phosphorylation, potentially leading to ATP depletion. | Isolated rat hepatocytes and mitochondria. | portlandpress.com |

Chemical Synthesis and Analog Development

Synthetic Methodologies for 5-Aminoimidazole-4-carboxamide (B1664886) and its Ribonucleosides

The synthesis of this compound (AICA) and its corresponding ribonucleoside, Acadesine (B1665397) (AICAR), is pivotal for various research applications. These methodologies range from purely chemical routes to sophisticated solid-phase and hybrid approaches.

The chemical synthesis of this compound and its ribonucleosides often involves multi-step procedures starting from more complex precursors like purine (B94841) nucleosides. One established strategy involves the degradation of the purine ring of a suitable inosine (B1671953) precursor. mdpi.comresearchgate.net This method typically requires the introduction of a strong electron-withdrawing group, such as 2,4-dinitrophenyl (DNP), at the N1 position of the purine ring to facilitate its subsequent cleavage and transformation into the desired this compound structure. mdpi.com Another reported route to the 2'-deoxynucleoside of AICA (dZ) starts from 2'-deoxyinosine (B131508) through an alkaline ring-opening reaction of N-1 alkylated derivatives. oup.com

A non-enzymatic chemical synthesis for 5-amino-l-β-D-ribofuranosylimidazole 5'-monophosphate (AIR), a related precursor, has also been developed starting from AICAR. pnas.org Furthermore, the synthesis of the base, AICA, can be achieved through the degradation of purine nucleosides or via condensation reactions of appropriate precursors. oup.com A detailed protocol starting from inosine allows for the preparation of AICAR and its derivatives. researchgate.net

Table 1: Overview of Selected Chemical Synthesis Approaches

| Target Compound | Starting Material | Key Strategy |

| AICAR & Derivatives | Inosine | Purine ring degradation via N1-dinitrophenylation. mdpi.comresearchgate.net |

| 2'-deoxy-AICAR (dZ) | 2'-deoxyinosine | Alkaline ring-opening of N-1 alkylated derivatives. oup.com |

| AICAR | 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC Riboside) | Reduction of the triazeno group. acs.org |

| 5-Aminoimidazole Ribonucleoside (AIRs) | AICAR | Chemical conversion. pnas.org |

Solid-phase synthesis offers an efficient and streamlined approach for producing derivatives of this compound ribonucleosides. This technique facilitates the purification process and allows for the rapid generation of novel analogs. researchgate.net A notable example is the solid-phase synthesis of a diphosphate (B83284) AICAR derivative. mdpi.comrsc.org

In this approach, a solid support such as 4-methoxytrityl chloride resin (MMTCl) is utilized. mdpi.com The synthesis involves anchoring the precursor to the resin and then performing sequential chemical modifications. For instance, a strategy to prepare 4-N-alkyl AICA-ribotides and ZMP (AICAR 5'-monophosphate) on a solid support has been successfully developed. mdpi.com The process involves steps like phosphorylation and the attachment of alkyl chains to the 4-N-position of the AICA moiety while it is bound to the solid phase. researchgate.netmdpi.com The final product is then cleaved from the resin. researchgate.net This methodology has been instrumental in creating unprecedented mimics of cyclic ADP-ribose (cADPR) based on the AICA scaffold. mdpi.com

Combining enzymatic and chemical reactions provides a powerful strategy for synthesizing labeled or complex derivatives of AICAR. A hybrid approach has been successfully employed for the synthesis of ¹³C-labeled this compound-1-β-D-[¹³C₅]ribofuranosyl 5'-monophosphate ([¹³C₅ ribose] AICAR-PO₃H₂). rti.orgnih.gov

This method begins with an enzymatic conversion of [¹³C₅]adenosine to [¹³C₅]inosine. rti.orgnih.gov The enzymatically produced inosine then enters a chemical synthesis pathway. This involves protection of the ribose hydroxyl groups, followed by a ring-cleavage of the protected inosine to form the imidazole (B134444) ring. nih.gov The final step is a direct phosphorylation of the resulting 2',3'-isopropylidine acadesine to yield the target labeled compound with high purity after chromatographic purification. nih.gov This chemoenzymatic route highlights the synergy between the high selectivity of enzymes and the versatility of chemical synthesis. sjtu.edu.cn

Solid-Phase Synthesis Techniques

Synthesis of Derivatives and Analogs

The core structure of this compound ribonucleoside is a versatile template for the development of a wide array of derivatives and analogs through modification of the ribose, imidazole, or carboxamide moieties.

The synthesis of ribotide derivatives, particularly the 5'-monophosphate (ZMP) and 5'-triphosphate (ZTP), is of significant interest. ZMP is the intracellularly active form of AICAR. Its synthesis can be achieved through direct phosphorylation of AICAR. For example, a direct phosphorylation of 2',3'-isopropylidine acadesine was developed to yield the 5'-monophosphate derivative. nih.gov Solid-phase methods have also been adapted to produce ZMP. researchgate.net

More complex derivatives, such as those with multiple phosphate (B84403) groups, have been synthesized. A solid-phase strategy was used to create a novel diphosphate AICAR derivative, which features a 5'-phosphate group and a second phosphate attached to a 5-hydroxypentyl chain at the 4-N-position. mdpi.comrsc.org The enzymatic synthesis of ZTP has also been described, involving the transfer of a pyrophosphate group from 5-phosphoribosyl-l-pyrophosphate (PRPP) to ZMP, a reaction catalyzed by PRPP synthetase. nih.gov Recently, the chemical synthesis of a cyclic dinucleotide analog, cyclic di-5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl monophosphate (c-di-ZMP), has also been reported. acs.org

Modifications to both the sugar and imidazole portions of AICAR have led to the creation of diverse analogs.

Sugar Modifications: Researchers have synthesized ribose-modified AICAR derivatives to explore their biological activities. tandfonline.com One approach involves the acetylation of AICAR's ribose hydroxyl groups using acetic anhydride (B1165640) in pyridine. tandfonline.com Another strategy focuses on creating acyclic analogs, where the ribose ring is replaced by an open chain. For example, D-ribityl AICA, which contains an acyclic d-ribityl chain instead of the furanose ring, has been synthesized. mdpi.comresearchgate.net This synthesis starts from an appropriate purine nucleoside, which is degraded to form the 5-amino-4-carboxamide moiety attached to the acyclic sugar mimic. mdpi.com

Imidazole Modifications: The imidazole ring itself can be functionalized. Solid-phase synthesis protocols have been developed to introduce various alkyl groups at the 4-N-position of the carboxamide group, yielding 4-N-functionalized derivatives of AICAR and ZMP. researchgate.net Another class of modifications involves creating analogs with altered imidazole rings, such as those seen in the synthesis of 3-fluoro-3-deazaguanosine analogues, which can be approached from sugar-modified AICAR derivatives. thieme-connect.de Additionally, coupling aryldiazonium salts with AICA has been used to prepare 5-amino-2-arylazoimidazole-4-carboxamide derivatives. aston.ac.uk

Table 2: Examples of Synthesized AICAR Derivatives and Analogs

| Derivative/Analog Class | Specific Example | Synthetic Approach | Key Reagents/Steps |

| Ribotide Derivatives | [¹³C₅ ribose] AICAR-PO₃H₂ | Hybrid Enzymatic/Chemical | Enzymatic conversion of adenosine (B11128) to inosine; chemical ring-cleavage and phosphorylation. nih.gov |

| Diphosphate AICAR derivative | Solid-Phase Synthesis | MMTCl resin; phosphorylation; attachment of a phosphated hydroxypentyl chain at 4-N-position. mdpi.com | |

| ZTP | Enzymatic Synthesis | ZMP, 5-phosphoribosyl-l-pyrophosphate (PRPP), PRPP synthetase. nih.gov | |

| Sugar-Modified Analogs | Acetylated AICAR (A3) | Chemical Modification | Acetic anhydride, pyridine. tandfonline.com |

| D-ribityl AICA | Chemical Synthesis | Degradation of a purine nucleoside precursor with an acyclic sugar moiety. mdpi.com | |

| Imidazole-Modified Analogs | 4-N-propyl-AICAR | Solid-Phase Synthesis | Inosine on solid support, DNP protection, reaction with propylamine. researchgate.net |

| 5-Amino-2-arylazoimidazole-4-carboxamides | Chemical Synthesis | Coupling of aryldiazonium salts with this compound. aston.ac.uk |

Chemical Stability and Transformations

Ring Transformation Reactions (e.g., Dimroth-type Rearrangement)

This compound and its derivatives can undergo significant chemical transformations, most notably the Dimroth-type rearrangement. This reaction involves the switching of endocyclic and exocyclic nitrogen atoms within the heterocyclic ring system. wikipedia.org

A well-documented instance of this rearrangement occurs with 5-aminoimidazole ribonucleoside (AIRs), a compound synthesized from this compound ribonucleoside (AICAR). pnas.org In a neutral aqueous solution, AIRs undergoes a facile ring transformation to form N-(imidazol-4-yl)-D-ribofuranosylamine. pnas.org This process is believed to be responsible for the observed lability of AIRs and its derivatives. The reaction proceeds through a ring-opening mechanism followed by rotation and ring-closure, effectively translocating the nitrogen atom. wikipedia.orgpnas.org

The Dimroth rearrangement is not limited to the ribonucleoside. For example, a methylamino-derivative of ethyl imidazole-4-carboxylate, when heated with aqueous ammonia, rearranges to produce 1-methyl-5-aminoimidazole-4-carboxamide. rsc.org This demonstrates the versatility of the rearrangement under basic conditions. The general mechanism for this type of rearrangement in iminopyrimidines, which is analogous, involves the addition of water, ring-opening of the resulting hemiaminal to an aminoaldehyde, and subsequent ring closure. wikipedia.org

Studies using 15N-labeled precursors have unequivocally confirmed the endo- to exocyclic translocation of the nitrogen atom during this base-catalyzed rearrangement in 1-substituted-5-aminoimidazoles. researchgate.net This fundamental understanding of the Dimroth rearrangement is crucial for the synthesis and handling of various imidazole derivatives, as the reaction can lead to the formation of unexpected isomers. pnas.org

Molecular Mechanisms of Action

AMP-Activated Protein Kinase (AMPK) Activation

AMPK functions as a cellular energy sensor, being activated during states of low energy, such as an increased AMP:ATP ratio. AICAR's ability to activate AMPK stems from its intracellular conversion to a structural mimic of adenosine (B11128) monophosphate (AMP).

Once inside the cell, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). plos.orgstemcell.comphysiology.org ZMP is an analog of AMP and mimics its effects on AMPK. mdpi.comphysiology.orgnih.gov This includes allosteric activation of the AMPK enzyme complex. stemcell.comphysiology.org The accumulation of ZMP within the cell effectively signals a state of low energy, triggering the activation of AMPK. stemcell.com It is noteworthy that ZMP is a less potent activator of AMPK compared to AMP. mdpi.comnih.gov

The process of AMPK activation by ZMP involves two key actions: direct allosteric activation and promoting the phosphorylation of AMPK by its upstream kinase, AMPK kinase (AMPKK). stemcell.comphysiology.org This dual mechanism ensures a robust activation of the AMPK signaling pathway in response to AICAR treatment.

The activation of AMPK by ZMP is critically dependent on upstream kinases, with Liver Kinase B1 (LKB1) being a primary one. frontiersin.orgplos.org LKB1 is a tumor suppressor that phosphorylates and activates AMPK. plos.org The binding of the AMP mimic, ZMP, to the γ-subunit of AMPK induces a conformational change in the enzyme complex. frontiersin.org This change makes the threonine 172 (Thr172) residue on the α-catalytic subunit of AMPK more accessible for phosphorylation by LKB1. mdpi.comnih.govfrontiersin.org This phosphorylation event is essential for the full activation of AMPK. embopress.org Studies have shown that in cells deficient in LKB1, the ability of AICAR to activate AMPK is significantly diminished, highlighting the crucial role of this upstream kinase. embopress.orgresearchgate.netpnas.org

Activated AMPK proceeds to regulate a multitude of downstream signaling pathways to restore cellular energy balance. Two prominent targets are the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and Unc-51 like autophagy activating kinase 1 (ULK1).

AMPK activation by AICAR leads to the inhibition of mTORC1, a key regulator of cell growth and protein synthesis. mdpi.complos.org This inhibition is mediated, in part, through the phosphorylation of raptor, a component of the mTORC1 complex. mdpi.comnih.gov By suppressing mTORC1, AICAR helps to conserve energy by halting anabolic processes. pnas.org

In contrast to its effect on mTORC1, AMPK activation can promote the activity of ULK1, a critical initiator of autophagy. plos.orgmdpi.com Autophagy is a catabolic process where cellular components are degraded to provide energy and building blocks during times of nutrient stress. The regulation of ULK1 by AMPK is complex and can involve direct phosphorylation. plos.orgmdpi.com Under conditions of energy stress, the interplay between AMPK, mTORC1, and ULK1 is crucial for cellular survival, with AMPK acting to inhibit mTORC1 and activate ULK1 to promote catabolism over anabolism. portlandpress.com However, some studies suggest that under certain conditions, such as prolonged amino acid deprivation, AMPK may actually support mTORC1 signaling and suppress autophagy. biorxiv.org

Upstream Kinases and Conformational Changes (e.g., LKB1)

AMPK-Dependent Cellular and Metabolic Effects

The activation of AMPK by this compound triggers a cascade of cellular and metabolic changes aimed at restoring energy homeostasis. A key area of influence is the regulation of glucose metabolism, which exhibits tissue-specific responses.

AICAR-induced AMPK activation plays a significant role in modulating how different tissues take up and utilize glucose.

The effect of AICAR on glucose uptake varies depending on the tissue type. In skeletal muscle, AICAR has been shown to increase glucose uptake. physiology.orgmdpi.comdiabetesjournals.org This effect is particularly pronounced in muscles with a high content of type IIb fibers. physiology.org The mechanism involves the translocation of glucose transporter 4 (GLUT4) to the cell surface, a process that is independent of insulin (B600854) signaling. diabetesjournals.org This suggests that AMPK activation can mimic the effects of exercise on muscle glucose transport.

Conversely, in adipocytes (fat cells), AICAR-induced AMPK activation has been reported to decrease both basal and insulin-stimulated glucose uptake. oup.com This indicates a tissue-specific regulatory role for AMPK, where it promotes glucose utilization in muscle while potentially limiting it in adipose tissue. This differential regulation underscores the complexity of metabolic control exerted by AMPK.

Interactive Table: Tissue-Specific Effects of AICAR on Glucose Uptake

| Tissue | Effect on Glucose Uptake | Key Findings | References |

| Skeletal Muscle | Increased | AICAR stimulates glucose uptake, particularly in white muscle fibers, via GLUT4 translocation. | physiology.orgmdpi.comdiabetesjournals.org |

| Adipose Tissue | Decreased | AICAR-induced AMPK activation inhibits basal and insulin-stimulated glucose uptake. | oup.com |

Hepatic Glucose Output and Glycogenolysis

Regulation of Lipid Metabolism

AICAR plays a dual role in lipid metabolism, promoting the breakdown of fatty acids while simultaneously hindering their synthesis.

A key metabolic effect of AICAR is the enhancement of fatty acid oxidation. biomedpharmajournal.org Activation of AMPK by AICAR stimulates the uptake and oxidation of fatty acids. nih.gov Mechanistically, AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). physiology.org This reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), thereby allowing for increased transport of long-chain fatty acids into the mitochondria for oxidation. physiology.orgfrontiersin.org Furthermore, research indicates that AICAR treatment increases the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its target genes, which are crucial for regulating fatty acid oxidation. biomedpharmajournal.orgresearchgate.net

Table 1: Effect of AICAR on Fatty Acid Oxidation Markers

| Finding | Model System | Reference |

| Enhanced fatty acid uptake and oxidation | T-cells | nih.gov |

| Upregulated hepatic mRNA expression of PPAR-α | Mice fed a high-fat, high-fructose diet | biomedpharmajournal.org |

| Increased mRNA expression of PPARα target genes | Cultured muscle cells and mouse skeletal muscle | researchgate.net |

| Accelerated rates of fatty acid oxidation | Isolated hearts | physiology.org |

In addition to promoting fatty acid breakdown, AICAR actively inhibits the synthesis of new fatty acids (lipogenesis) and cholesterol. nih.gov The activation of AMPK by AICAR leads to the inactivation of two critical enzymes in these pathways: acetyl-CoA carboxylase (the rate-limiting step in fatty acid synthesis) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (the rate-limiting step in cholesterol synthesis). jneurosci.orgnih.gov Studies in isolated rat hepatocytes have demonstrated a dose-dependent inhibition of both fatty acid and cholesterol synthesis upon treatment with AICAR. nih.gov This inhibitory action on lipid synthesis has been observed in various cell types, including glioblastoma cells, where it contributes to reduced tumor growth. mdpi.com

Fatty Acid Oxidation Enhancement

Mitochondrial Biogenesis Modulation

AICAR has been identified as a potent modulator of mitochondrial biogenesis, the process of generating new mitochondria. This effect is primarily mediated through the activation of AMPK, which in turn stimulates key regulators of mitochondrial synthesis. plos.orgnih.gov AMPK activation can increase the expression and activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govspandidos-publications.com PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2), which promote the transcription of nuclear genes encoding mitochondrial proteins, and mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA. nih.govspandidos-publications.com Studies in various cell models, including fibroblasts from patients with mitochondrial deficiencies and triple-negative breast cancer cells, have shown that AICAR treatment leads to an increase in mitochondrial DNA content and the expression of these key transcription factors, ultimately enhancing mitochondrial biogenesis. plos.orgnih.gov

Table 2: Key Factors in AICAR-Induced Mitochondrial Biogenesis

| Factor | Role | Reference |

| AMPK | Activates downstream regulators of mitochondrial biogenesis. | nih.govspandidos-publications.com |

| PGC-1α | Master transcriptional co-activator of mitochondrial biogenesis. | nih.govspandidos-publications.com |

| NRF-1, NRF-2 | Nuclear respiratory factors that activate transcription of mitochondrial proteins. | nih.gov |

| TFAM | Mitochondrial transcription factor A, essential for mtDNA replication and transcription. | nih.gov |

AMPK-Independent Cellular and Molecular Effects

Modulation of Inflammatory Responses (e.g., NF-κB, MAPKs)

AICAR can modulate inflammatory pathways, including those governed by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), independently of AMPK. While some studies suggest that AICAR's anti-inflammatory effects are mediated through AMPK activation which in turn inhibits NF-κB, other evidence points to a more direct, AMPK-independent role. mdpi.comarvojournals.orgnih.goveinj.org

In certain cellular contexts, AICAR has been shown to inhibit NF-κB DNA binding without affecting the nuclear translocation of the p65 subunit, a key step in NF-κB activation. mdpi.com This suggests a mechanism that interferes with the transcriptional machinery at the promoter level, rather than the canonical signaling cascade leading to p65 nuclear entry. mdpi.com Conversely, in contracting skeletal muscle, the activation of NF-κB signaling was not affected by AICAR, further supporting the idea that AICAR's influence on NF-κB is context-dependent and not solely reliant on AMPK. physiology.org

The relationship between AICAR and MAPK signaling is also complex. In some instances, the activation of p38 MAPK and ERK has been linked to the subsequent activation of IKK and NF-κB. physiology.org However, the direct effect of AICAR on these MAPKs in an AMPK-independent manner is an area of ongoing investigation.

Pyrimidine (B1678525) Starvation Induced Apoptosis

A significant AMPK-independent mechanism of AICAR-induced apoptosis involves the disruption of nucleotide metabolism, leading to "pyrimidine starvation". aacrjournals.orgnih.gov This process is particularly evident in multiple myeloma cells. aacrjournals.orgaacrjournals.orgnih.govnih.gov Upon entering the cell, AICAR is phosphorylated by adenosine kinase to form ZMP (AICA ribotide). aacrjournals.orgaacrjournals.orgnih.gov ZMP, an intermediate in the de novo purine (B94841) synthesis pathway, mimics AMP but also impacts other metabolic pathways. aacrjournals.orgbmj.com

Metabolomic studies have revealed that AICAR treatment causes a significant increase in purine metabolites and a concurrent decrease in pyrimidine metabolites. aacrjournals.orgnih.govnih.gov A key finding is the dramatic, up to 26-fold, increase in orotate (B1227488) levels, coupled with a decrease in uridine (B1682114) monophosphate (UMP). aacrjournals.orgnih.govnih.gov This points to the inhibition of UMP synthetase (UMPS), the final enzyme in the de novo pyrimidine synthesis pathway, which converts orotate to UMP. aacrjournals.orgnih.govnih.gov The likely cause for this inhibition is the depletion of the UMPS substrate, 5-phosphoribosyl-α-pyrophosphate (PRPP), due to the metabolic effects of ZMP. aacrjournals.org

The resulting pyrimidine starvation, specifically the lack of UMP from which other pyrimidines are synthesized, induces DNA replicative stress, as evidenced by the phosphorylation of H2A.X. aacrjournals.orgnih.gov This stress ultimately triggers apoptosis. aacrjournals.org The critical role of pyrimidine starvation is confirmed by "rescue" experiments where the addition of exogenous pyrimidines (uridine, cytidine, and thymidine), but not purines, prevents AICAR-induced apoptosis. aacrjournals.orgnih.govnih.gov This rescue effect is specific to AICAR, as uridine does not protect cells from apoptosis induced by other agents like bortezomib (B1684674) or melphalan. aacrjournals.orgnih.gov

| Cell Type | Key Metabolic Change | Consequence | Reference |

| Multiple Myeloma Cells | ↑ Orotate, ↓ UMP | Inhibition of UMP synthase, Pyrimidine Starvation | aacrjournals.orgnih.govnih.gov |

| Multiple Myeloma Cells | ↓ PRPP | Substrate depletion for UMP synthase | aacrjournals.org |

| Multiple Myeloma Cells | ↑ H2A.X phosphorylation | DNA Replicative Stress | aacrjournals.orgnih.gov |

Other Identified Protein Targets and Pathways

Beyond the well-documented effects on apoptosis and inflammation, AICAR interacts with a range of other proteins and pathways in an AMPK-independent fashion, highlighting its nature as a multi-target molecule. mdpi.comresearchgate.net

In skeletal muscle cells, both AICAR and insulin were found to regulate the secretome, the collection of secreted proteins, but they did so differently. mdpi.com While there was some overlap, the majority of secreted proteins were uniquely regulated by insulin. mdpi.com Both treatments, however, did increase the presence of mitochondrial-related proteins in the conditioned media. mdpi.com Notably, the family of insulin-like growth factor binding proteins (IGFBPs) was differentially regulated by AICAR and insulin, suggesting a complex interplay with growth factor signaling pathways. mdpi.com

AICAR is also known to influence the activity of enzymes involved in purine metabolism. For example, it can feedback-inhibit adenylosuccinate lyase (ASL), an enzyme responsible for its synthesis from succinyl-AICAR (SAICAR). mdpi.com

The table below summarizes some of the identified AMPK-independent protein targets and pathways affected by AICAR.

| Target/Pathway | Cellular Context | Observed Effect | Reference |

| BIM, NOXA | Chronic Lymphocytic Leukemia | Upregulation, leading to apoptosis | ashpublications.orgnih.gov |

| NADPH Oxidase | Human Myeloid Cells | Inhibition, correlated with apoptosis | nih.gov |

| UMP Synthetase | Multiple Myeloma | Inhibition, leading to pyrimidine starvation | aacrjournals.orgnih.govnih.gov |

| Secretome | Skeletal Muscle Cells | Differential regulation compared to insulin | mdpi.com |

| Adenylosuccinate Lyase (ASL) | General Metabolism | Feedback inhibition | mdpi.com |

Biological Activities and Physiological Roles

Cellular Homeostasis and Energy Regulation

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) is recognized as a key regulator of cellular energy homeostasis. Once inside the cell, AICAR is phosphorylated to AICA ribonucleotide (ZMP), which mimics the effects of AMP. This leads to the activation of AMP-activated protein kinase (AMPK) without altering the cellular levels of ATP, ADP, or AMP. AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events to restore energy balance.

Activated AMPK switches off ATP-consuming anabolic pathways while promoting ATP-producing catabolic pathways. For instance, it phosphorylates and inhibits key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase and HMG-CoA reductase. Studies have shown that treatment with AICAR can significantly inhibit the biosynthesis of cholesterol and fatty acids.

In the context of glucose metabolism, AICAR has been shown to suppress glucose production. This effect, however, appears to be independent of hepatic AMPK in some in vivo models, suggesting alternative mechanisms of action. Furthermore, AICAR can stimulate glucose uptake in certain cell types. Research on Sertoli cells demonstrated that AICAR treatment led to a dose- and time-dependent increase in glucose uptake and lactate (B86563) production, highlighting its role in modulating the nutritional function of these cells to support germ cell development.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, primarily through its anti-inflammatory actions and its ability to modulate the production of various cytokines. These effects are largely mediated by the activation of AMPK, which has been identified as a therapeutic target for inflammatory and autoimmune diseases.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound ribonucleoside (AICAR) are well-documented across various experimental models. A primary mechanism is the negative regulation of the NF-κB signaling pathway, a key driver of inflammatory responses. AICAR has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of NF-κB by downregulating IκB kinase α/β activity.

Furthermore, AICAR demonstrates potent anti-inflammatory and pro-resolving properties by influencing macrophage polarization. In models of inflammation, AICAR treatment leads to a significant increase in the population of pro-resolving M2 macrophages while decreasing the number of pro-inflammatory M1 macrophages. This shift in macrophage phenotype contributes to the reduction of inflammatory edema and is associated with antinociception. While this effect is partially dependent on AMPK, some studies suggest the involvement of AMPK-independent pathways as well.

The anti-inflammatory actions of AICAR have been observed in various tissues and disease models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in models of acute lung injury and inflammatory bowel disease. In EAE, AICAR treatment lessens inflammation-associated neurodegeneration in the central nervous system.

Cytokine Production Modulation

This compound ribonucleoside (AICAR) plays a crucial role in modulating the production of cytokines, key

Nrf2-Mediated Antioxidant Pathways

Muscle Phenotype and Performance Enhancement

Chronic administration of AICAR has been shown to induce a shift in muscle fiber types, particularly from fast-twitch (glycolytic) to slow-twitch (oxidative) fibers. nih.govtandfonline.com This transformation is a key adaptation typically seen with endurance exercise training. diabetesjournals.org In preclinical studies, treatment with AICAR resulted in an increased number and proportion of type I muscle fibers. tandfonline.com This shift is associated with an increase in proteins characteristic of slow-twitch fibers and a decrease in those associated with fast-twitch fibers. The transformation is linked to the activation of transcriptional regulators like peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), which plays a crucial role in muscle fiber plasticity. tandfonline.comdiabetesjournals.orgfrontiersin.org Overexpression of PGC-1α is known to promote the conversion of type II to type I muscle fibers. diabetesjournals.org

For instance, one study on rats demonstrated that chronic AICAR treatment led to a significant increase in the number and area proportion of type I muscle fibers in the gastrocnemius muscle. tandfonline.com Another study in a mouse model of Duchenne muscular dystrophy found that AICAR administration induced an increase in oxidative fibers in fast glycolytic muscles. frontiersin.org This shift towards a more oxidative phenotype contributes to increased fatigue resistance. frontiersin.org

AICAR treatment leads to the upregulation of genes associated with oxidative metabolism, further contributing to the shift in muscle phenotype. nih.gov Activation of AMPK by AICAR stimulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis. tandfonline.comnih.govpnas.org This, in turn, enhances the expression of genes involved in the electron transport chain and other mitochondrial functions. nih.govnih.gov

Studies have shown that AICAR increases the expression of several oxidative phosphorylation (OXPHOS) complexes, such as complexes II, III, and IV. nih.gov It also boosts the expression of genes involved in fatty acid oxidation, such as those targeted by the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net This transcriptional reprogramming effectively increases the muscle's capacity for oxidative metabolism. researchgate.net For example, research in cultured muscle cells and mouse skeletal muscle demonstrated that AICAR increased the mRNA expression of PPARα target genes and PGC-1α. researchgate.net

Table 1: Effect of AICAR on Oxidative Gene and Protein Expression

| Gene/Protein | Organism/Cell Model | Fold Change/Effect | Reference |

| PGC-1α mRNA | Mouse Skeletal Muscle | Increased | researchgate.net |

| PGC-1α Protein | Mouse Muscle | Increased | nih.govnih.gov |

| OXPHOS Complex II | Mouse Muscle | Increased | nih.gov |

| OXPHOS Complex III | Mouse Muscle | Increased | nih.gov |

| OXPHOS Complex IV | Mouse Muscle | Increased | nih.gov |

| CPT-1 mRNA | C2C12 Myotubes | Increased | researchgate.net |

| Cytochrome C | Rat White Gastrocnemius | Increased (26%) | nih.gov |

| HK, 6-PFK, PK, CS mRNA | Trout Myotubes | Increased | plos.org |

A significant outcome of the AICAR-induced changes in muscle phenotype and metabolism is a notable enhancement in endurance performance in preclinical models. mdpi.comscivisionpub.com In a landmark 2008 study, four weeks of AICAR treatment in sedentary mice resulted in a 44% increase in running endurance. scivisionpub.comwikipedia.org This improvement is attributed to the metabolic reprogramming of the muscle to favor fatty acid oxidation for energy, sparing glucose and increasing fatigue resistance. usada.orgmdpi.com

The activation of the AMPK-PPARδ pathway appears to be a critical mechanism underlying this enhanced endurance. scivisionpub.com AICAR's ability to activate AMPK, which in turn can activate PPARδ, leads to a transcriptional program that mimics the effects of physical training. scivisionpub.com This suggests that pharmacological activation of this pathway can significantly boost endurance capacity even in the absence of exercise. scivisionpub.com

The effect of AICAR on atrogenes, genes associated with muscle atrophy such as Muscle RING-finger protein-1 (MuRF1) and Muscle Atrophy F-box (MAFbx or Atrogin-1), appears to be context-dependent. Some studies report a beneficial downregulation of these genes, while others show an increase.

In models of muscle wasting, such as that induced by lipopolysaccharide (LPS) or in certain cancer cachexia models, AICAR treatment has been shown to prevent the increased expression of both MuRF1 and MAFbx, thereby sparing muscle mass. embopress.org Similarly, in old mice, chronic AICAR treatment reduced the expression of these atrogenes, which was associated with increased muscle mass. nih.gov

Conversely, in a mouse model of Huntington's disease, AICAR treatment led to an induction of atrogene expression at both the mRNA and protein levels. nih.gov Despite this increase in atrogene expression, the treatment did not exacerbate the muscle atrophy seen in these mice, a phenomenon that might be explained by the role of these genes in protective muscle remodeling. nih.gov Other research has also indicated that acute AICAR treatment can increase the expression of Mafbx and Murf1 in C2C12 myotubes and mice. nih.gov This suggests that the effect of AICAR on atrogene expression is complex and may be influenced by the specific physiological or pathological state of the muscle. nih.govspandidos-publications.com

Table 2: Modulation of Atrogene Expression by AICAR in Preclinical Models

| Atrogene | Model | Effect | Reference |

| MuRF1 | LPS-induced cachexia in mice | Prevented increase | embopress.org |

| MAFbx/Atrogin-1 | LPS-induced cachexia in mice | Prevented increase | embopress.org |

| MuRF1 | Old mice | Reduced expression | nih.gov |

| MAFbx | Old mice | Reduced expression | nih.gov |

| MuRF1 | R6/2 mouse model of Huntington's Disease | Increased expression | nih.gov |

| MAFbx | R6/2 mouse model of Huntington's Disease | Increased expression | nih.gov |

Preclinical Research and Therapeutic Potential

Metabolic Disorders

5-Aminoimidazole-4-carboxamide (B1664886) (AICAR) has been extensively studied in preclinical models for its potential therapeutic effects on various metabolic disorders. By activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, AICAR influences a range of metabolic pathways.

Diabetes Mellitus (Type 2)

Preclinical studies have demonstrated the potential of AICAR in managing type 2 diabetes by improving glucose homeostasis. In animal models of insulin (B600854) resistance, administration of AICAR has been shown to improve metabolic disturbances and enhance insulin sensitivity in peripheral tissues. mdpi.comnih.gov For instance, in insulin-resistant diabetic (ob/ob) mice, treatment with AICAR corrected hyperglycemia and improved glucose tolerance. nih.gov This was associated with increased expression of GLUT4 and hexokinase II protein in skeletal muscle. nih.gov Similarly, in high-fat diet-fed rats, AICAR administration led to an apparent enhancement of insulin action in both muscle and liver. diabetesjournals.org

AICAR's effects on glucose metabolism are multifaceted. It has been shown to stimulate glucose uptake in skeletal muscle and suppress endogenous glucose production in the liver. mdpi.commdpi.comnih.gov In neonatal streptozotocin-diabetic rats, long-term AICAR treatment decreased blood glucose levels and was suggested to induce insulin synthesis and beta-cell regeneration. researchgate.net Furthermore, in aged rats, prior AICAR treatment resulted in elevated glucose uptake in skeletal muscle. facetsjournal.com Studies in ob/ob mice revealed that AICAR increased liver glycogen (B147801) in both fasted and fed states, and muscle glycogen in the fasted state. nih.gov While it didn't correct defects in insulin-stimulated phosphatidylinositol 3-kinase and glucose transport in skeletal muscle from these mice, the AICAR-stimulated glucose transport response remained normal. nih.gov

Table 1: Effects of AICAR on Key Parameters in Preclinical Models of Type 2 Diabetes

| Model | Key Findings | Reference |

|---|---|---|

| Insulin-resistant diabetic (ob/ob) mice | Corrected hyperglycemia, improved glucose tolerance, increased skeletal muscle GLUT4 and hexokinase II expression. | nih.gov |

| High-fat diet-fed rats | Enhanced insulin action in muscle and liver. | diabetesjournals.org |

| Neonatal streptozotocin-diabetic rats | Decreased blood glucose levels, suggested induction of insulin synthesis and beta-cell regeneration. | researchgate.net |

| Aged rats | Elevated glucose uptake in skeletal muscle. | facetsjournal.com |

| C57Bl/6 male mice on high-fat diet | Decreased body weight, reduced abdominal fat, improved pathomorphological picture of internal organs. | nih.gov |

Obesity and Metabolic Syndrome

Further studies in diet-induced obese mice demonstrated that long-term administration of a low dose of AICAR significantly suppressed adipose inflammation. plos.orgnih.gov This was associated with improved glucose homeostasis and insulin sensitivity without changes in body weight, suggesting that AICAR's beneficial effects may be independent of adiposity regulation. plos.org In high-fat diet-fed rats, AICAR attenuated body weight gain and hepatic steatosis. mdpi.com It also mitigated hyperglycemia, insulin resistance, and altered lipogenesis. mdpi.com Research in ob/ob mice showed that 14 days of AICAR treatment normalized obesity-induced dysregulation of mTORC1 signaling and translational capacity in fasted skeletal muscle, which was associated with a prevention of muscle mass loss. nih.govresearchgate.net

Table 2: Effects of AICAR on Key Parameters in Preclinical Models of Obesity and Metabolic Syndrome

| Model | Key Findings | Reference |

|---|---|---|

| C57Bl/6 male mice on high-fat diet | Decreased body weight, reduced abdominal fat. | nih.govnih.gov |

| Rats with insulin resistance syndrome | Reduced plasma triglycerides and free fatty acids, increased HDL cholesterol, lowered blood pressure. | diabetesjournals.org |

| Diet-induced obese mice | Suppressed adipose inflammation, improved glucose homeostasis and insulin sensitivity. | plos.orgnih.gov |

| High-fat diet-fed rats | Attenuated body weight gain, hepatic steatosis, hyperglycemia, and insulin resistance. | mdpi.com |

| ob/ob mice | Normalized mTORC1 signaling in skeletal muscle, prevented muscle mass loss. | nih.govresearchgate.net |

Hepatic Insulin Resistance

AICAR has been investigated for its effects on hepatic insulin resistance. It has been found to inhibit the synthesis of fatty acids and cholesterol in liver cells. mdpi.comnih.gov In hepatoma cells, AICAR was shown to mimic the effect of insulin by repressing the gene transcription of two key gluconeogenic enzymes, PEPCK and glucose-6-phosphatase. researchgate.net This suggests that activation of AMPK by AICAR could inhibit hepatic gluconeogenesis in an insulin-independent manner, potentially helping to reverse hyperglycemia. researchgate.net

However, the mechanism of AICAR's effect on hepatic glucose metabolism is complex. Some studies suggest that the inhibitory effect of AICAR on glucose phosphorylation in rat hepatocytes is not mediated by AMPK. diabetesjournals.orgnih.gov Instead, it was found that AICAR, along with metformin (B114582) and oligomycin, inhibited the glucose-induced translocation of glucokinase from the nucleus to the cytosol. diabetesjournals.orgnih.gov This effect might be related to a decrease in intracellular ATP concentrations. nih.gov In high-fat diet-fed rats, AICAR administration improved hepatic steatosis and normalized hepatic lipogenesis. mdpi.com

Neurodegenerative Diseases

The therapeutic potential of this compound extends to the realm of neurodegenerative diseases, with preclinical research exploring its effects in models of multiple sclerosis and Huntington's disease.

Experimental Autoimmune Encephalomyelitis (EAE) and Multiple Sclerosis Models

In the context of multiple sclerosis (MS), preclinical studies using the experimental autoimmune encephalomyelitis (EAE) animal model have shown promising results for AICAR. aai.orgnih.gov Treatment with AICAR has been found to exert both prophylactic and therapeutic effects, attenuating the clinical severity of EAE. aai.orgnih.gov This beneficial effect is associated with the inhibition of inflammatory responses in the central nervous system. aai.org

Mechanistically, AICAR's anti-inflammatory effects in EAE models are linked to the modulation of the immune response. It inhibits the production of pro-inflammatory Th1-type cytokines like IFN-γ and TNF-α, while promoting the production of anti-inflammatory Th2 cytokines such as IL-4 and IL-10. aai.orgnih.gov Furthermore, AICAR has been shown to inhibit the function of antigen-presenting cells and impair the expansion of pathogenic CD4+ T cells. aai.orgnih.gov Studies have also highlighted that AICAR, particularly in combination with lovastatin (B1675250), can improve mitochondrial and peroxisomal functions, which are often compromised in EAE, leading to greater neuroprotection and neurorepair. oup.comaai.orgnih.govresearchgate.net This combination therapy has been shown to protect myelin and axons from inflammation-induced damage. nih.gov

Table 3: Effects of AICAR in EAE and Multiple Sclerosis Models

| Model | Key Findings | Reference |

|---|---|---|

| Active and passive EAE (mouse models) | Attenuated clinical disease severity, inhibited Th1 and promoted Th2 cytokine responses, reduced CNS inflammation. | aai.orgnih.gov |

| MOG-immunized C57BL/6 mice (EAE) | Combination with lovastatin provided greater protection of mitochondria, peroxisomes, myelin, and axons. | nih.govnorthampton.ac.uk |

| EAE model | Attenuated disease via modulation of endothelial-monocyte interaction. | mdpi.com |

Huntington's Disease Models

The role of AICAR in Huntington's disease (HD) models is more complex and has yielded conflicting results. Some research suggests that activation of AMPK, the target of AICAR, could be detrimental. One study found that further stimulation of AMPK by injecting AICAR into an HD mouse model increased neuronal death and shortened the lifespan of the mice. sciencedaily.com This was attributed to the promotion of neuronal apoptosis by reducing the expression of the survival factor Bcl2. sciencedaily.com

Table 4: Effects of AICAR in Huntington's Disease Models

| Model | Key Findings | Reference |

|---|---|---|

| R6/2 mouse model | Induced positive phenotypic changes in skeletal muscle (increased PGC-1α, more oxidative phenotype). | nih.govnih.gov |

| R6/2 mouse model | Did not improve neurobehavioral deficits, mutant huntingtin aggregate density, or muscle atrophy. | nih.govnih.govresearchgate.net |

| Mouse model of HD | Increased neuronal death and decreased lifespan. | sciencedaily.com |

Neuroinflammatory Conditions and Microglial Modulation

This compound (AICAR) has demonstrated potential in modulating neuroinflammatory processes, primarily through its influence on microglia, the resident immune cells of the central nervous system. In their reactive state, microglia contribute to neuroinflammation by releasing pro-inflammatory cytokines. frontiersin.org AICAR has been shown to suppress the pro-inflammatory responses of microglia. nih.gov In studies involving primary rat microglia, AICAR inhibited the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS), a potent inflammatory stimulator. jneurosci.org This anti-inflammatory effect is mediated, in part, by the activation of AMP-activated protein kinase (AMPK). jneurosci.orgnih.gov

The activation of AMPK by AICAR can downregulate key inflammatory signaling pathways. jneurosci.org For instance, AICAR has been observed to attenuate the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression, by inhibiting IκB kinase activity. jneurosci.org Furthermore, AICAR can influence the production of reactive oxygen species (ROS) and the expression of arginase I and PGC-1α in microglia, processes that are also AMPK-dependent. nih.gov However, some effects of AICAR on cytokine release and the expression of inducible nitric oxide synthase (iNOS) appear to be independent of AMPK activation. nih.gov This suggests that AICAR may modulate microglial inflammatory responses through multiple molecular mechanisms. nih.gov

Alzheimer's Disease

The potential therapeutic relevance of this compound (AICAR) has been explored in the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Research suggests that AICAR can mitigate inflammatory processes induced by Aβ in glial cells. nih.gov Specifically, AICAR has been shown to block the Aβ-induced expression of proinflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in astroglial cells. nih.gov This action is linked to the inhibition of key transcription factors such as NF-κB and C/EBP. nih.gov

Furthermore, AICAR's activation of AMP-activated protein kinase (AMPK) may play a role in its neuroprotective effects. Some studies suggest that AMPK activation can inhibit the synthesis of Aβ and the phosphorylation of tau. researchgate.net For example, activation of AMPK with AICAR has been reported to decrease the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), an enzyme involved in Aβ production. nih.gov However, the role of AMPK in AD is complex, with some studies indicating that excessive AMPK activation could contribute to tau phosphorylation. researchgate.netnih.gov In primary neurons, AICAR treatment has been observed to increase tau phosphorylation at sites relevant to microtubule binding. nih.gov These seemingly contradictory findings highlight the intricate and context-dependent effects of AMPK activation in the brain.

Oncological Applications

Antitumor Mechanisms (Apoptosis, Anti-proliferation, Anti-angiogenesis)

This compound (AICAR) exhibits a range of antitumor activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). plos.orgnih.govbiomedicapk.com The pro-apoptotic effects of AICAR have been observed in various cancer cell lines. oncotarget.com For instance, in retinoblastoma cells, AICAR induces apoptosis and causes cell cycle arrest in the S-phase. nih.govnih.gov This is associated with a decrease in cyclins A and E. nih.gov In some cancer cells, AICAR's induction of apoptosis is mediated through the mitochondrial pathway. oncotarget.com